3-Amino-2,4,6-trichlorophenol

Descripción

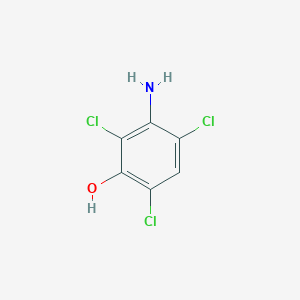

3-Amino-2,4,6-trichlorophenol (C₆H₄Cl₃NO) is a chlorinated phenolic compound featuring an amino group (-NH₂) at the 3-position and chlorine substituents at the 2-, 4-, and 6-positions of the benzene ring. Chlorophenols are widely studied for their industrial uses, environmental persistence, and toxicity, making this class of compounds critical for regulatory and analytical chemistry .

Propiedades

Número CAS |

35869-49-9 |

|---|---|

Fórmula molecular |

C6H4Cl3NO |

Peso molecular |

212.5 g/mol |

Nombre IUPAC |

3-amino-2,4,6-trichlorophenol |

InChI |

InChI=1S/C6H4Cl3NO/c7-2-1-3(8)6(11)4(9)5(2)10/h1,11H,10H2 |

Clave InChI |

FVWRGRIEWWZRHQ-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=C(C(=C1Cl)O)Cl)N)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Amino-2,4,6-trichlorophenol can be synthesized through the chlorination of phenol followed by amination. The chlorination process involves the electrophilic substitution of phenol with chlorine gas in the presence of a catalyst such as ferric chloride. The resulting 2,4,6-trichlorophenol is then subjected to amination using ammonia or an amine source under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination of phenol followed by catalytic amination. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated control systems are employed to enhance efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-2,4,6-trichlorophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less chlorinated phenols or amines.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various nucleophiles are employed under controlled temperatures and pH conditions.

Major Products Formed:

Oxidation: Formation of chlorinated quinones.

Reduction: Formation of less chlorinated phenols and amines.

Substitution: Formation of substituted phenols with different functional groups.

Aplicaciones Científicas De Investigación

3-Amino-2,4,6-trichlorophenol has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and chromatographic analysis.

Biology: Investigated for its antimicrobial properties against bacteria and fungi.

Medicine: Explored for potential therapeutic effects, including anti-inflammatory properties.

Mecanismo De Acción

The mechanism of action of 3-Amino-2,4,6-trichlorophenol involves its interaction with cellular components. The compound can inhibit enzyme activity by binding to active sites or altering protein structures. It also affects cellular pathways by disrupting membrane integrity and inducing oxidative stress. These actions result in antimicrobial and potential therapeutic effects .

Comparación Con Compuestos Similares

Structural Analogues and Substitution Patterns

The position and number of chlorine atoms and functional groups (e.g., -NH₂) significantly influence chemical reactivity, solubility, and environmental impact. Key analogues include:

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3-Amino-2,4,6-trichlorophenol | Not explicitly listed | C₆H₄Cl₃NO | NH₂ (3), Cl (2,4,6) | ~212.46 (estimated) |

| 2,4,6-Trichlorophenol | 88-06-2 | C₆H₃Cl₃O | Cl (2,4,6) | 197.45 |

| 2-Amino-3,4,6-trichlorophenol | 6358-15-2 | C₆H₄Cl₃NO | NH₂ (2), Cl (3,4,6) | 212.46 |

| 3,4,5-Trichlorophenol | 609-19-8 | C₆H₃Cl₃O | Cl (3,4,5) | 197.45 |

| 2,3,4,6-Tetrachlorophenol | 58-90-2 | C₆H₃Cl₄O | Cl (2,3,4,6) | 231.89 |

Key Observations :

- Isomer Differences: 2-Amino-3,4,6-trichlorophenol (CAS 6358-15-2) is a positional isomer with the amino group at the 2-position. Such isomerism can lead to differences in biological activity and environmental degradation pathways .

Physicochemical Properties

Solubility and Stability

- This compound: Predicted to have moderate aqueous solubility due to the polar -NH₂ group, though exact data are unavailable.

- 2,4,6-Trichlorophenol: Low water solubility (0.45 g/L at 20°C) and high stability under neutral conditions .

- Amino-Substituted Analogues: Amino groups generally increase solubility; e.g., 3-amino-2-methylphenol (CAS 53222-92-7) has a solubility of ~4.8 g/L in water .

Adsorption and Environmental Persistence

Chlorophenols adsorb strongly to organic matter and sediments due to hydrophobicity. The amino group in this compound may reduce adsorption compared to fully chlorinated analogues like 2,3,4,6-tetrachlorophenol (log Kₒw = 4.1) .

Toxicity and Environmental Impact

- Chlorophenols: 2,4,6-Trichlorophenol is classified as a priority pollutant by the EPA due to carcinogenicity and bioaccumulation .

- Amino Derivatives: The -NH₂ group may alter toxicity profiles. For example, aminophenols exhibit lower acute toxicity than their chlorinated counterparts but may form hazardous metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.